molecular formula C20H10Cl2N5Na3O9S3 B14479560 Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate CAS No. 71720-92-8

Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate

Cat. No.: B14479560
CAS No.: 71720-92-8
M. Wt: 700.4 g/mol
InChI Key: PXMNLPKAEVUAHS-UHFFFAOYSA-K
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Description

Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate is a synthetic organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in textile, paper, and leather industries for dyeing purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-((2,6-dichloro-4-pyrimidinyl)amino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with naphthalene-1,3,5-trisulphonic acid in an alkaline medium. This step forms the azo bond (-N=N-) and results in the formation of the desired azo dye.

    Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration, followed by washing and drying.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process is automated to maintain consistency and efficiency. The final product is often spray-dried to obtain a fine powder suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate undergoes several types of chemical reactions:

    Reduction: The azo group (-N=N-) can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups on the pyrimidine ring. Common nucleophiles include amines and thiols.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the azo bond and formation of various oxidation products.

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, hydrogen with a catalyst.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with nucleophiles replacing the chloro groups.

    Oxidation: Cleavage products of the azo bond.

Scientific Research Applications

Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate has several scientific research applications:

    Chemistry: Used as a model compound in studying azo dye chemistry and reactions.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The mechanism of action of Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate primarily involves its interaction with substrates through the azo group. The azo bond can undergo reduction, leading to the formation of amines, which can further interact with biological molecules. The compound’s vibrant color is due to the extensive conjugation in its structure, which allows it to absorb visible light.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonate
  • Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,4-trisulphonate

Uniqueness

Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate is unique due to its specific substitution pattern on the naphthalene ring, which influences its color properties and reactivity. The presence of the 2,6-dichloro-4-pyrimidinyl group also imparts distinct chemical properties, making it suitable for specific applications in various industries.

Properties

CAS No.

71720-92-8

Molecular Formula

C20H10Cl2N5Na3O9S3

Molecular Weight

700.4 g/mol

IUPAC Name

trisodium;7-[[4-[(2,6-dichloropyrimidin-4-yl)amino]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C20H13Cl2N5O9S3.3Na/c21-18-9-19(25-20(22)24-18)23-10-1-3-11(4-2-10)26-27-12-5-14-15(16(6-12)38(31,32)33)7-13(37(28,29)30)8-17(14)39(34,35)36;;;/h1-9H,(H,23,24,25)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3

InChI Key

PXMNLPKAEVUAHS-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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